

In vitro efficacy comparison of 5-Chloro-2-isobutylthiazole and related compounds

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Compound of Interest

Compound Name: 5-Chloro-2-isobutylthiazole

Cat. No.: B15395170

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In Vitro Efficacy of Thiazole Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer efficacy of selected thiazole derivatives, offering insights into their potential as therapeutic agents. While specific data for **5-Chloro-2-isobutylthiazole** is not readily available in the reviewed literature, this guide presents data on structurally related compounds to facilitate an understanding of structure-activity relationships within this chemical class. The information herein is intended to support further research and drug development efforts in the field of oncology.

Comparative In Vitro Cytotoxicity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies and presented to highlight the influence of different substitutions on the thiazole ring.

| Compound ID | Structure | Cancer Cell Line | IC50 (μM) | Reference |
|-------------------------|---|------------------|-------------|-----------|
| Compound 4c | 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | | |
| Compound 4a | 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative (unsubstituted) | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | | |
| Compound 4b | 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative (bromo substitution) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | | |
| Compound 5 | Thiazole derivative with acetyloxy substitution | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | | |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | [1] | |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] | | |

| | | | | |
|-------------------------------|------------------------------|-------------|--|--------|
| Compound 4p | 5-chlorobenzothiazole moiety | A549 (Lung) | Not specified, but highest cytotoxicity in the study | [2][3] |
| Thiazole-amino acid hybrid 5a | Thiazole-amino acid hybrid | A549 (Lung) | 2.07 | [4] |
| HeLa (Cervical) | 3.15 | [4] | | |
| MCF-7 (Breast) | 4.23 | [4] | | |
| Thiazole-amino acid hybrid 5f | Thiazole-amino acid hybrid | A549 (Lung) | 3.58 | [4] |
| HeLa (Cervical) | 2.89 | [4] | | |
| MCF-7 (Breast) | 5.11 | [4] | | |
| 5-Fluorouracil (Control) | A549 (Lung) | 8.74 | [4] | |
| HeLa (Cervical) | 3.49 | [4] | | |
| MCF-7 (Breast) | 6.52 | [4] | | |

Note: The structures of the compounds listed above are detailed in the cited references. This table is intended to provide a comparative overview, and direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- MTT solution (5 mg/mL in PBS)
- Cell culture medium
- Dimethyl sulfoxide (DMSO) or other suitable solvent
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and a vehicle control.
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

- LDH assay kit (containing substrate, cofactor, and dye solutions)

- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and treat with test compounds as in the MTT assay.
- After the incubation period, collect the cell culture supernatant.
- Add the reaction mixture from the LDH assay kit to the supernatant in a new 96-well plate.
- Incubate at room temperature for 30 minutes, protected from light.
- Measure the absorbance at 490 nm using a microplate reader.
- Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Materials:

- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Binding buffer
- Flow cytometer

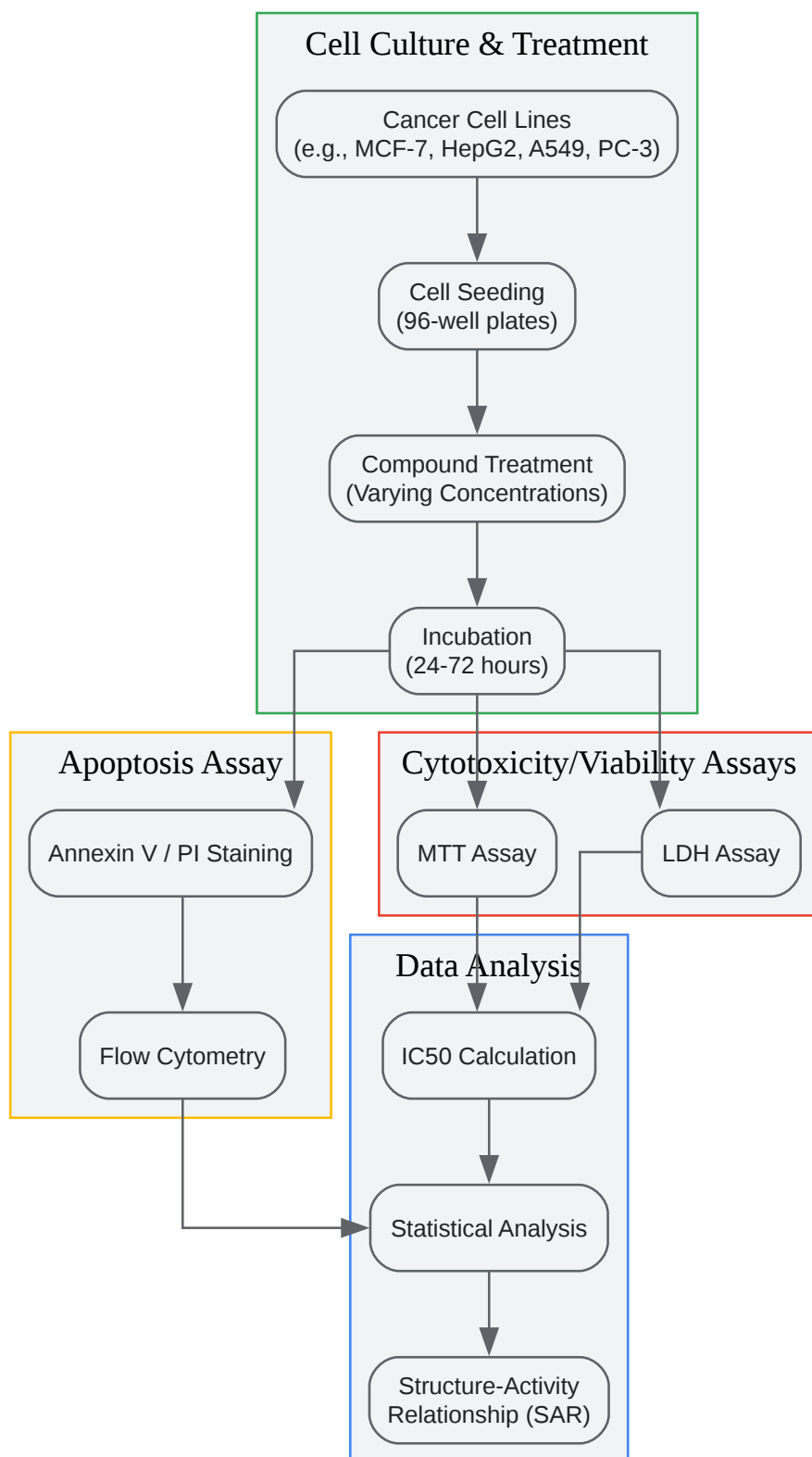
Procedure:

- Seed and treat cells with test compounds.
- Harvest the cells (including floating and adherent cells) and wash with cold PBS.

- Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

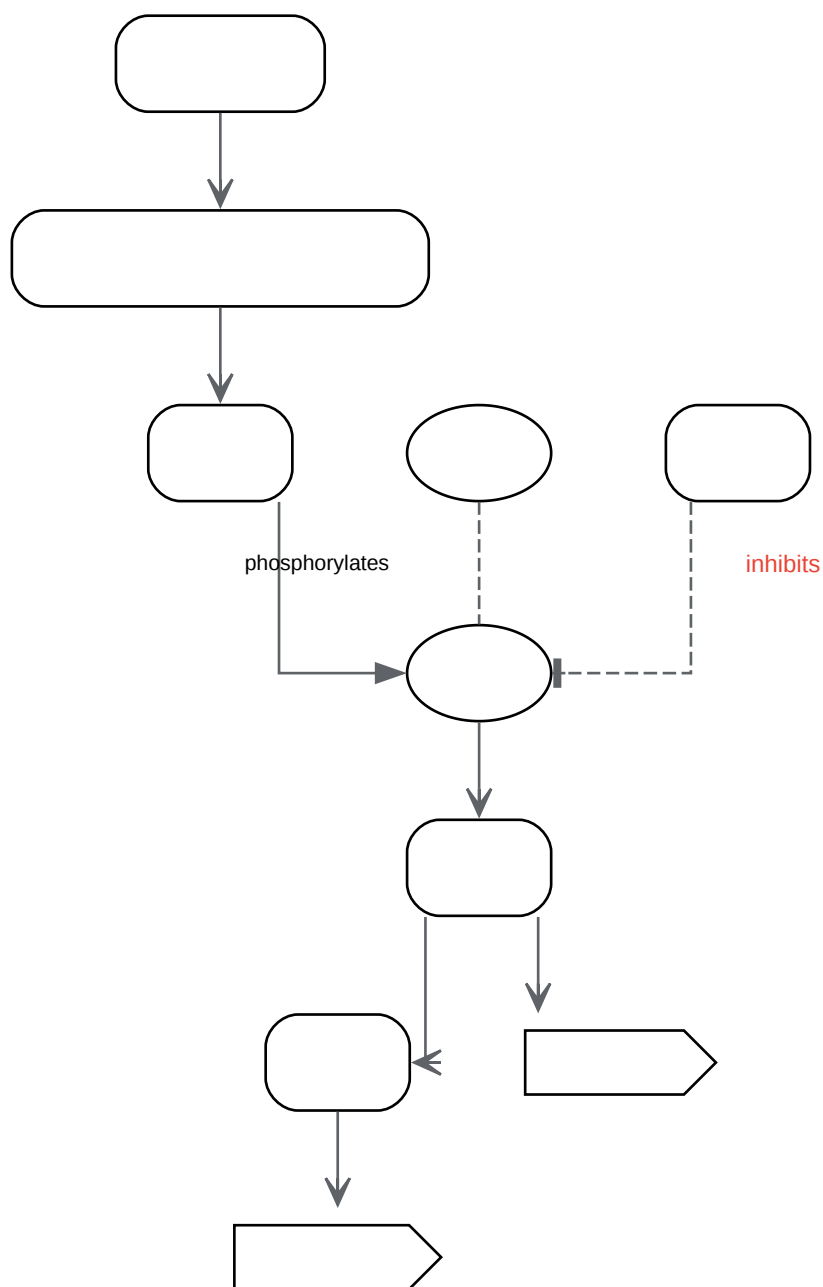
Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways often implicated in the mechanism of action of anticancer compounds and a generalized workflow for in vitro screening.



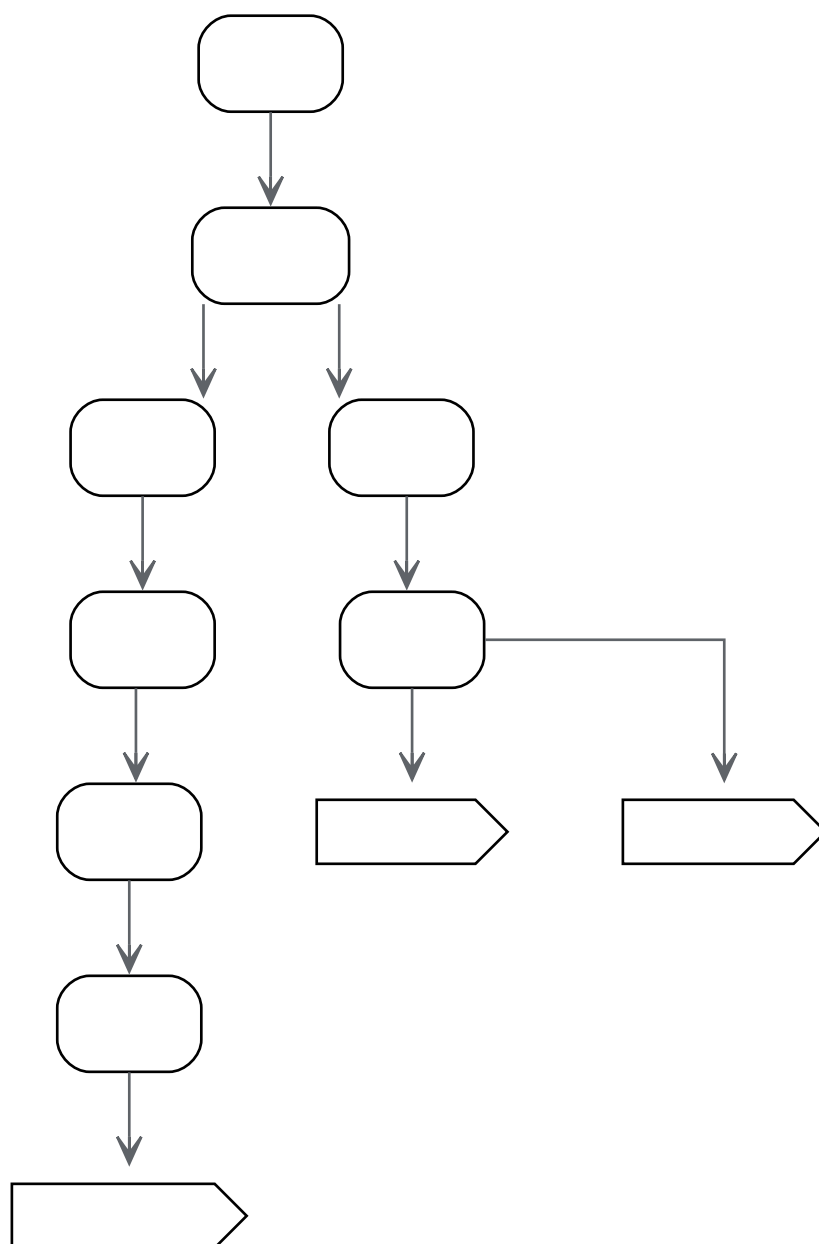
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Experimental workflow for in vitro anticancer drug screening.



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Simplified PI3K/mTOR signaling pathway.



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Simplified VEGFR-2 signaling pathway.

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